molecular formula C16H24O4 B086031 Chissonox 201 CAS No. 141-37-7

Chissonox 201

Cat. No. B086031
CAS RN: 141-37-7
M. Wt: 280.36 g/mol
InChI Key: GRWFFFOEIHGUBG-UHFFFAOYSA-N
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Description

Synthesis Analysis:Chissonox 201's synthesis involves intricate chemical processes. For instance, chiral phosphinooxazolines, similar in nature to Chissonox 201 components, demonstrate the complexity of synthesizing such molecules. They allow effective enantiocontrol in metal-catalyzed reactions due to their N- and P-atom coordination and can be tailored for specific applications (Helmchen & Pfaltz, 2000).

Molecular Structure Analysis:Understanding Chissonox 201's molecular structure is key to appreciating its functions. Similar compounds, like chiral nanocubes synthesized from tritopic units and linear spacers, provide insights into the structural complexity of such molecules (Xu & Warmuth, 2008).

Chemical Reactions and Properties:Chissonox 201's chemical reactions are multifaceted. For example, the synthesis of chitosan-chlorogenic acid complexes involves covalent and physical complexation, impacting the compound's chemical properties (Wei & Gao, 2016). Similar processes could be expected in the formation of Chissonox 201.

Physical Properties Analysis:Physical properties of compounds like Chissonox 201 can be elucidated by examining similar substances. For instance, the synthesis of copper nanoparticles in chitosan media and their characterization via various methods provides insights into the physical attributes of such complex molecules (Usman et al., 2012).

Chemical Properties Analysis:The chemical properties of Chissonox 201 can be inferred from studies on related compounds. For example, the formation of chiral epoxy ketones through Claisen-Schmidt condensation-asymmetric epoxidation reactions shows the intricate chemical properties that Chissonox 201 might exhibit (Choudary et al., 2004).

Scientific Research Applications

Biomedical Applications

Chissonox 201, commonly known as chitosan, is extensively used in various biomedical applications. Its properties like biocompatibility, biodegradability, and non-toxic nature make it suitable for use in regenerative medicine, drug delivery systems, and as scaffolds in tissue engineering (Dash et al., 2011). Chitosan's unique functional groups, gel-forming capabilities, and high adsorption capacity enable its use in controlled drug release devices and therapeutic systems.

Implantable Biomedical Applications

Chissonox 201 shows promise in implantable biomedical applications. Its use as a wound dressing material, drug delivery vehicle, and in tissue engineering has been explored, demonstrating its potential in healthcare and regenerative medicine (Khor & Lim, 2003).

Nanotechnology

In the field of nanotechnology, chitosan-based nanomaterials are gaining attention due to their enhanced properties like high surface area, porosity, and mechanical strength. These nanomaterials are finding applications in drug delivery, gene delivery, cell imaging, and disease treatment and diagnosis, particularly in cancer (Shukla et al., 2013).

Plant Systems

Chissonox 201 has also been used in agriculture. It has been found to stimulate plant growth, protect edible products, and induce stress tolerance in various horticultural commodities. Its role in delivering fertilizers, herbicides, pesticides, and micronutrients for crop growth is being explored (Malerba & Cerana, 2016).

Tissue Engineering

Chitosan and its derivatives are promising materials in tissue engineering. Their biocompatibility, antibacterial properties, and ability to form gels and porous structures make them suitable as scaffolds for various tissue engineering applications, including skin, bone, cartilage, liver, nerve, and blood vessel tissue engineering (Kim et al., 2008).

Environmental Applications

In environmental applications, chitosan has been used for water treatment and as a sensor for detecting pollutants. Its high adsorption capacity makes it effective in removing contaminants from water. Additionally, its biodegradability ensures it does not contribute to environmental pollution (Salimi et al., 2015).

properties

IUPAC Name

(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O4/c1-8-3-12-14(19-12)5-10(8)7-18-16(17)11-6-15-13(20-15)4-9(11)2/h8-15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWFFFOEIHGUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)CC1COC(=O)C3CC4C(O4)CC3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25086-23-1
Record name 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, (4-methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=25086-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90930968
Record name (4-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
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Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [IARC]
Record name EP 201
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Product Name

Chissonox 201

CAS RN

141-37-7
Record name (4-Methyl-7-oxabicyclo[4.1.0]hept-3-yl)methyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name EP 201
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chissonox 201
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Record name Chissonox 201
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Record name (4-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID90930968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-EPOXY-6-METHYLCYCLOMETHYL 3,4-EPOXY-6-METHYLCYCLOHEXANECARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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